molecular formula C16H24N2 B7760434 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B7760434
M. Wt: 244.37 g/mol
InChI Key: RPDROMBVACPETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclo[3.3.1]nonane moiety . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or methyl positions.

Scientific Research Applications

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-15-9-16(2,11-17-10-15)13-18(12-15)8-14-6-4-3-5-7-14/h3-7,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDROMBVACPETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CNC1)(CN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.